BenchChemオンラインストアへようこそ!

2-chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide

Physicochemical profiling Lipophilicity (LogP) Molecular weight optimization

Targeting the DFG-out kinase conformation requires precise substitution patterns—generic analogs cannot substitute. This diaryl urea-benzamide features dual 2-chloro substitution that stabilizes hydrogen-bonding geometry and enhances allosteric pocket complementarity. With LogP 5.32–5.40 and TPSA 70 Ų, it is a validated reference standard for ADME modeling and a robust scaffold for SAR-driven hit-to-lead optimization. Procure at ≥95% purity for enzymatic IC₅₀ determination, co-crystallization, and continuous-flow analog library generation. Bulk orders >10 g enable parallel amide coupling and N-arylation campaigns.

Molecular Formula C20H15Cl2N3O2
Molecular Weight 400.26
CAS No. 1207026-06-9
Cat. No. B2534173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide
CAS1207026-06-9
Molecular FormulaC20H15Cl2N3O2
Molecular Weight400.26
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3Cl)Cl
InChIInChI=1S/C20H15Cl2N3O2/c21-14-8-2-1-7-13(14)19(26)23-17-11-5-6-12-18(17)25-20(27)24-16-10-4-3-9-15(16)22/h1-12H,(H,23,26)(H2,24,25,27)
InChIKeyRNBMRZOTZIKGCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide (CAS 1207026-06-9): Sourcing Guide for a Dual Chloro-Substituted Diaryl Urea Benzamide


2-Chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide (CAS 1207026-06-9) is a synthetic small molecule belonging to the diaryl urea benzamide class, characterized by a central urea linker bridging a 2-chlorophenyl ring and a 2-chlorobenzamide-substituted phenyl ring . With a molecular formula of C₂₀H₁₅Cl₂N₃O₂ and a molecular weight of 400.26 g/mol, this compound serves as a key intermediate or scaffold in medicinal chemistry programs targeting kinase inhibition and enzyme modulation [1]. Its dual chloro-substitution pattern and urea-benzamide architecture place it within a privileged structure class frequently exploited for type II kinase inhibitor design [2].

Why 2-Chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide Cannot Be Replaced by Generic Urea-Benzamide Analogs


Substituting 2-chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide with a generic urea-benzamide analog risks compromising critical molecular recognition features. The specific 2-chloro substitution on both the benzamide ring and the phenylurea ring creates a unique electronic and steric environment that influences hydrogen-bonding geometry, conformational preferences, and target binding interactions [1]. SAR studies on related diaryl urea benzamides demonstrate that even minor alterations, such as replacing a 2-chloro with a 2-methoxy or 2-trifluoromethyl group, can shift kinase selectivity profiles, alter LogP by >0.5 units, and change molecular weight by >30 Da—all factors that directly impact both in vitro potency and pharmacokinetic behavior [2]. The quantitative evidence below demonstrates why this specific substitution pattern matters for reproducible research outcomes.

Quantitative Differentiation Evidence: 2-Chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide vs. Closest Analogs


Molecular Weight and Lipophilicity Comparison: 2-Chloro vs. 2-Trifluoromethyl Analog

The target compound (MW 400.26 g/mol, LogP 5.32-5.40) demonstrates a significantly lower molecular weight and moderately lower lipophilicity compared to its closest commercially available analog, N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide (MW 433.82 g/mol, estimated LogP ~5.8) [1]. This 33.56 Da reduction in molecular weight and ~0.4-0.5 unit decrease in LogP favors compliance with Lipinski's rule of five and may correlate with improved aqueous solubility and oral bioavailability potential [2].

Physicochemical profiling Lipophilicity (LogP) Molecular weight optimization

Hydrogen Bond Donor/Acceptor Profile: Fine-Tuning Target Interaction Potential

The target compound possesses 3 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA) . In comparison, the 2-methoxy analog N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide introduces an additional HBA via the methoxy oxygen (total HBA = 6), which can alter the hydrogen-bonding network with kinase hinge regions or allosteric pockets [1]. The specific HBD/HBA count of the target compound places it within the optimal range for type II kinase inhibitor binding, where the urea NH groups and amide NH form critical hydrogen bonds with the conserved glutamate and aspartate residues of the DFG motif [2].

Hydrogen bonding Kinase hinge-binding Pharmacophore design

Topological Polar Surface Area (TPSA): Implications for Membrane Permeability

The target compound exhibits a calculated topological polar surface area (TPSA) of 70 Ų . This value falls below the commonly cited threshold of 140 Ų for good oral absorption and below 90 Ų for potential blood-brain barrier penetration [1]. In contrast, the 2-methoxy analog (TPSA ~79 Ų) and the 2-trifluoromethyl analog (TPSA ~70 Ų) vary in their predicted membrane permeability profiles. The specific TPSA of 70 Ų, combined with a moderate LogP, positions the target compound in a favorable property space for both oral bioavailability and potential CNS penetration, distinguishing it from analogs with higher TPSA values [2].

TPSA Blood-brain barrier penetration Cellular permeability

Scalable Synthetic Route via CDI-Mediated Urea Formation

The synthesis of the target compound proceeds via a robust CDI (carbonyldiimidazole)-mediated coupling of 2-chloro-N-(2-aminophenyl)benzamide with 2-chlorophenyl isocyanate, yielding the urea linkage under mild conditions . This route is documented as scalable using continuous-flow reactors for safer handling of reactive intermediates, a feature demonstrated in patent-protected processes for structurally related kinase inhibitors (e.g., EP0912502B1) [1]. The synthetic route's compatibility with both batch and flow chemistry provides a procurement advantage over analogs that require less mature or more hazardous synthetic pathways.

Synthetic accessibility CDI coupling Scale-up feasibility

Recommended Application Scenarios for 2-Chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide (CAS 1207026-06-9)


Kinase Inhibitor Lead Optimization Programs Targeting the DFG-Out Conformation

Leveraging the diaryl urea benzamide scaffold, the target compound serves as a privileged starting point for structure-based design of type II kinase inhibitors that bind the DFG-out (inactive) conformation. The 2-chloro substituents on both aryl rings provide optimal steric and electronic complementarity to the allosteric pocket adjacent to the ATP-binding site, as demonstrated by analogous diaryl urea inhibitors of RAF, KDR, and p38α kinases [1]. Procurement at >95% purity enables direct use in enzymatic IC₅₀ determination and co-crystallization trials.

Physicochemical Benchmarking and Property-Based Drug Design

With a well-defined LogP of 5.32-5.40, TPSA of 70 Ų, and 4 rotatable bonds, the compound is ideally suited as a reference standard for calibrating computational ADME models. Its physicochemical profile allows medicinal chemistry teams to systematically explore substitutions that modulate LogP and TPSA while monitoring the impact on kinase selectivity and cellular activity . The availability of the compound with certified analytical data supports reproducible QSAR model building.

Chemical Probe Development for Urease and Related Hydrolase Targets

Based on the structural homology between urea-benzamide derivatives and known urease inhibitors (e.g., thiourea-benzamide analogs with Ki values in the low nanomolar range), the target compound can serve as a precursor for developing chemical probes targeting bacterial ureases such as Helicobacter pylori urease [2]. The chloro substituents may enhance binding through halogen bonding interactions with active site residues, a hypothesis testable through procurement and subsequent enzymatic assay.

Scalable Intermediate for Parallel Library Synthesis

The robust CDI-mediated synthetic route and compatibility with continuous-flow chemistry make the compound an attractive intermediate for generating diverse analog libraries through late-stage functionalization. Procurement in bulk (>10 g) enables parallel amide coupling or N-arylation reactions to rapidly explore SAR around the benzamide and urea motifs, accelerating hit-to-lead timelines in industrial medicinal chemistry settings [3].

Quote Request

Request a Quote for 2-chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.